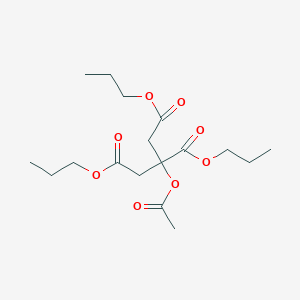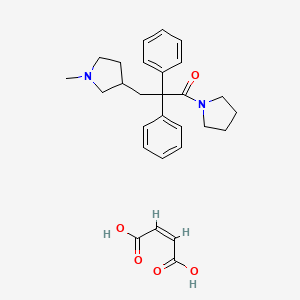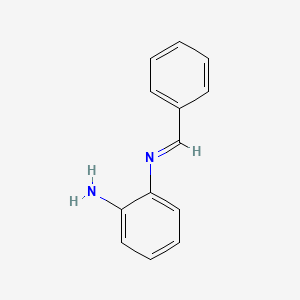
5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile is a fluorinated heterocyclic compound. Fluorinated compounds are of significant interest in organic and medicinal chemistry due to their unique properties, such as increased metabolic stability and enhanced ability to permeate biological membranes . The incorporation of fluorine atoms into organic molecules can improve their binding strength to target receptors, making them valuable in drug development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile typically involves the use of fluorinated precursors and specific reaction conditions. One common method is the visible-light-induced radical denitrogenative trifluoromethylation of the corresponding vinyl azide, followed by Cs₂CO₃-mediated defluorinative cyclization of the resultant azine . Sodium trifluoromethanesulfinate is used as a precursor of CF₃ radicals, and graphitic carbon nitride (g-C₃N₄) serves as an environmentally friendly, efficient heterogeneous photocatalyst .
Industrial Production Methods
the use of scalable and environmentally friendly processes, such as photoredox catalysis, is likely to be favored due to their efficiency and reduced environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can participate in nucleophilic substitution reactions.
Cyclization Reactions: The compound can form cyclic structures through cyclization reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Cyclization: Reagents such as 1,3-dicarbonyl compounds and α,β-unsaturated carbonyl compounds are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while cyclization can produce complex heterocyclic structures .
Wissenschaftliche Forschungsanwendungen
5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The exact molecular pathways and targets depend on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole
- Fluorinated Pyridines
Uniqueness
5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile is unique due to its specific fluorination pattern and the presence of a carbonitrile group. This combination of features can enhance its binding properties and metabolic stability, making it a valuable compound in various scientific research applications .
Eigenschaften
CAS-Nummer |
1269293-81-3 |
|---|---|
Molekularformel |
C10H5F2N3 |
Molekulargewicht |
205.16 g/mol |
IUPAC-Name |
5-fluoro-1-(4-fluorophenyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C10H5F2N3/c11-8-1-3-9(4-2-8)15-10(12)7(5-13)6-14-15/h1-4,6H |
InChI-Schlüssel |
NMBCCWOIQZQBMC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N2C(=C(C=N2)C#N)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[2.2.1]heptane-2,3-dicarbonitrile](/img/structure/B14744645.png)





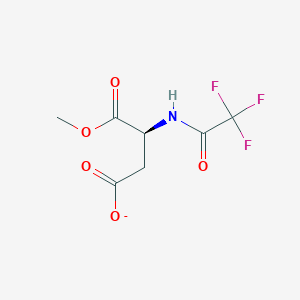
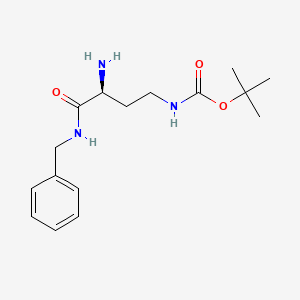

![5-Chloro-7-(trifluoromethyl)[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B14744698.png)
